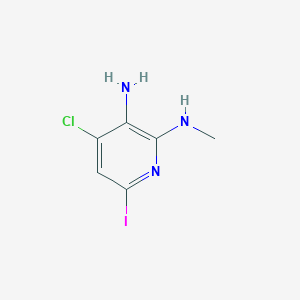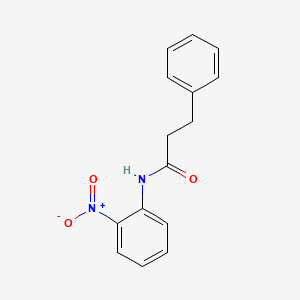
2-Iodo-6-methoxyisonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-6-methoxyisonicotinaldehyde: is an organic compound with the molecular formula C7H6INO2 It is a derivative of isonicotinaldehyde, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are replaced by iodine and methoxy groups, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-methoxyisonicotinaldehyde typically involves the iodination of 6-methoxyisonicotinaldehyde. One common method is the Sandmeyer reaction, where 6-methoxyisonicotinaldehyde is first converted to its diazonium salt, which is then treated with potassium iodide to introduce the iodine atom at the 2-position . Another method involves the direct iodination of 6-methoxyisonicotinaldehyde using iodine and a suitable oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that are scalable and cost-effective. The choice of method depends on factors such as yield, purity, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodo-6-methoxyisonicotinaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Boronic acids, palladium catalysts.
Major Products Formed:
Oxidation: 2-Iodo-6-methoxyisonicotinic acid.
Reduction: 2-Iodo-6-methoxyisonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2-Iodo-6-methoxyisonicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a potential candidate for drug discovery .
Medicine: Compounds with similar structures have been investigated for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of novel compounds with specific properties .
Mecanismo De Acción
The mechanism of action of 2-Iodo-6-methoxyisonicotinaldehyde depends on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it was attached . In oxidation and reduction reactions, the aldehyde group undergoes changes in its oxidation state, leading to the formation of carboxylic acids or alcohols, respectively .
Comparación Con Compuestos Similares
2-Methoxyisonicotinaldehyde: This compound lacks the iodine atom at the 2-position, making it less reactive in substitution reactions.
2-Iodoisonicotinaldehyde: This compound lacks the methoxy group at the 6-position, which may affect its reactivity and solubility.
6-Methoxyisonicotinaldehyde: This compound lacks the iodine atom at the 2-position, similar to 2-methoxyisonicotinaldehyde.
Uniqueness: 2-Iodo-6-methoxyisonicotinaldehyde is unique due to the presence of both the iodine and methoxy groups, which confer distinct reactivity and properties. The iodine atom makes it a good candidate for substitution reactions, while the methoxy group can influence its electronic properties and solubility .
Propiedades
Fórmula molecular |
C7H6INO2 |
|---|---|
Peso molecular |
263.03 g/mol |
Nombre IUPAC |
2-iodo-6-methoxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H6INO2/c1-11-7-3-5(4-10)2-6(8)9-7/h2-4H,1H3 |
Clave InChI |
IELBSBFFWVYAMN-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=CC(=C1)C=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Tert-butyl 4-chloro-2-(dimethylamino)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B13982729.png)

